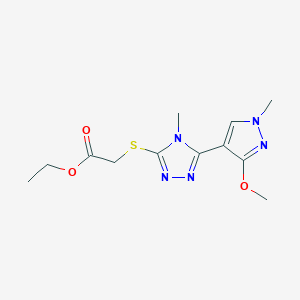

ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

描述

属性

IUPAC Name |

ethyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3S/c1-5-20-9(18)7-21-12-14-13-10(17(12)3)8-6-16(2)15-11(8)19-4/h6H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZFKQDDRSZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Therefore, it can be inferred that the targets could be related to the life cycle of Leishmania and Plasmodium species.

Mode of Action

It is known that pyrazole derivatives can interact with various enzymes and receptors in the cell, leading to changes in cellular processes

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species.

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives are generally favorable, with good absorption and distribution in the body

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their death. This results in the alleviation of the symptoms associated with leishmaniasis and malaria.

生物活性

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that integrates a thioether linkage with a substituted 1,2,4-triazole ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is with a molecular weight of 311.36 g/mol. The structure features notable functional groups that contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₅O₃S |

| Molecular Weight | 311.36 g/mol |

| CAS Number | 1014074-07-7 |

Antifungal Activity

Compounds containing 1,2,4-triazole and pyrazole moieties have been extensively studied for their antifungal properties. Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is expected to exhibit similar antifungal activity due to its structural characteristics. A review highlighted that triazole derivatives often demonstrate significant antifungal effects against various pathogens .

Anticancer Potential

Research indicates that triazole derivatives can possess chemopreventive and chemotherapeutic effects against cancer. For instance, studies have shown that certain triazole compounds exhibit cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells . The specific biological activities of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate are still under investigation but are anticipated to align with these trends.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of triazole-containing compounds suggests that modifications in the molecular structure can significantly influence their biological activities. For example, the introduction of methoxy and methyl groups in the structure may enhance solubility and bioavailability .

Study on Anticancer Activity

A study conducted on various triazole derivatives demonstrated their effectiveness against cancer cell lines. Specifically, compounds similar to ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate showed IC50 values indicating significant cytotoxicity against colon carcinoma HCT116 and breast cancer T47D cell lines .

Antifungal Efficacy Assessment

Another research effort focused on evaluating the antifungal efficacy of triazole derivatives. The results indicated that compounds with structural similarities to ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetate exhibited potent antifungal activity against resistant strains of fungi .

Comparative Analysis

To better understand the uniqueness of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetate in comparison to other compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-thioacetate | Basic thioester structure | Antimicrobial properties | Simpler structure without triazole |

| Methyl 2-(4-(3-(1-methylpyrazolyl)-phenyl)acetate | Contains pyrazole and phenyl groups | Anticancer activity | Focus on phenolic structures |

| Ethyl 2-(5-(3-methoxy-pyrazol)-triazole derivative | Pyrazole and triazole functionalities | Antifungal activity | Enhanced reactivity |

科学研究应用

Biological Activities

Research indicates that compounds containing the triazole and pyrazole frameworks exhibit significant biological activities, including:

Antimicrobial Activity : Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has shown promise in inhibiting bacterial growth. Studies have reported that similar compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties : Thioacetamides have been noted for their chemopreventive effects. The structural features of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate may contribute to its ability to modulate cancer cell proliferation and induce apoptosis .

Anti-inflammatory Effects : Compounds with similar structures have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The presence of the triazole ring is particularly relevant in this context .

Case Study 1: Antimicrobial Screening

In a study evaluating various pyrazole derivatives, ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate was screened against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of thioacetamide derivatives. Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated notable cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .

相似化合物的比较

2.1 Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences:

2.4 Computational and Crystallographic Insights

- SHELX Refinement () : Crystal structures of analogs (e.g., naphthalene derivatives in ) refined via SHELXL reveal planar triazole-pyrazole systems, aiding in docking studies for the target compound .

- Docking Studies () : The methoxy group in the target compound could engage in hydrogen bonding with targets like FtsZ or PanK, similar to nitro/CF₃ analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。